1-[4-ACETYL-1-(3-AMINO-4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE
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Overview
Description
1-[4-ACETYL-1-(3-AMINO-4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE is a complex organic compound with a unique structure that includes an acetyl group, an amino group, and a chlorophenyl group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-ACETYL-1-(3-AMINO-4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE typically involves multiple steps. One common method starts with the chlorination of 4-aminoacetophenone to introduce the chlorine atom. This is followed by the acetylation of the amino group and the formation of the pyrrole ring through a series of condensation reactions. The reaction conditions often involve the use of organic solvents such as ethanol or ether and catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-ACETYL-1-(3-AMINO-4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1-[4-ACETYL-1-(3-AMINO-4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It has potential applications in the study of biological processes and the development of new drugs. The compound’s ability to interact with biological molecules makes it a useful tool in biochemical research.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its unique properties may make it effective in treating certain diseases or conditions.
Industry: The compound can be used in the development of new materials and chemical products. .
Mechanism of Action
The mechanism of action of 1-[4-ACETYL-1-(3-AMINO-4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(4-amino-3,5-dichlorophenyl)ethan-1-one: This compound shares a similar structure but has two chlorine atoms instead of one.
4-Aminoacetophenone: A simpler compound that lacks the pyrrole ring and additional substituents.
Uniqueness
1-[4-ACETYL-1-(3-AMINO-4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE is unique due to its combination of functional groups and its complex structure. This uniqueness makes it a valuable compound for research and industrial applications, as it can participate in a wide range of chemical reactions and interact with various biological targets .
Properties
IUPAC Name |
1-[4-acetyl-1-(3-amino-4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-8-15(10(3)20)16(11(4)21)9(2)19(8)12-5-6-13(17)14(18)7-12/h5-7H,18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJZYTQCGLYRHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C2=CC(=C(C=C2)Cl)N)C)C(=O)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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